Increased Lipophilicity (LogP) Compared to the Non-Fluorinated Benzoyl Analog
The introduction of the 3-fluoro substituent on the benzoyl ring significantly increases the compound's lipophilicity compared to its non-fluorinated parent structure, N-(2,4-difluorophenyl)benzamide. This is a critical parameter for predicting membrane permeability and oral bioavailability. The target compound shows a computed LogP of 3.74, versus 3.60 for the des-fluoro analog .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 3.74 (ALogP) |
| Comparator Or Baseline | N-(2,4-difluorophenyl)benzamide (CAS 201995-09-7): 3.60 (ALogP) |
| Quantified Difference | A LogP increase of 0.14 units (approximately 4% increase) |
| Conditions | Computed by ALogP algorithm; data from Chemsrc chemical database |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a compound's ability to cross biological membranes, making it a key selection criterion for cell-based assays and in vivo studies where specific LogP windows are targeted.
